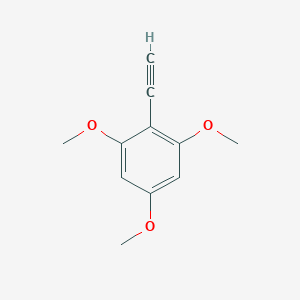

2-Ethynyl-1,3,5-trimethoxybenzene

Description

BenchChem offers high-quality 2-Ethynyl-1,3,5-trimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-1,3,5-trimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1,3,5-trimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-5-9-10(13-3)6-8(12-2)7-11(9)14-4/h1,6-7H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPCPFPUKMTTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethynyl-1,3,5-trimethoxybenzene (CAS 136612-71-0): A Privileged Alkyne Scaffold in Cross-Coupling and Click Chemistry

Executive Summary

In advanced organic synthesis, materials science, and drug discovery, the selection of terminal alkyne building blocks dictates both the efficiency of the synthetic pathway and the physicochemical properties of the final molecular architecture. 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) has emerged as a privileged scaffold [1]. Characterized by an electron-rich aromatic ring coupled to a reactive terminal alkyne, this molecule serves as a critical synthon for constructing extended conjugated systems, luminescent lanthanide complexes, and triazole-based pharmacophores.

This technical guide explores the structural causality, physicochemical profiling, and validated experimental workflows for utilizing 2-ethynyl-1,3,5-trimethoxybenzene in highly sensitive catalytic environments, specifically focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.

Physicochemical Profiling & Structural Causality

The utility of 2-ethynyl-1,3,5-trimethoxybenzene is fundamentally tied to its electronic structure. The three methoxy groups at the 1, 3, and 5 positions exert a strong positive mesomeric (+M) effect, flooding the aromatic ring with electron density.

Mechanistic Implications:

-

Enhanced Acetylide Formation: The electron-donating nature of the trimethoxyaryl group subtly modulates the pKa of the terminal alkyne proton. In the presence of Cu(I) catalysts, this facilitates rapid formation of the copper-acetylide intermediate required for both click chemistry and Sonogashira couplings.

-

Photophysical Sensitization: When coupled to lanthanide(III) centers (e.g., Europium), the highly conjugated, electron-rich trimethoxy system acts as a highly efficient "antenna," absorbing UV light and transferring energy to the metal center, thereby enhancing luminescence and circularly polarized luminescence (CPL) [3].

-

Target Binding Affinity: In medicinal chemistry, the trimethoxy moiety mimics naturally occurring pharmacophores (like those found in colchicine or specific vanillin derivatives), providing favorable steric bulk and hydrogen-bond acceptor sites that improve binding affinity to biological targets [4].

Quantitative Data Summary

| Property | Value |

| CAS Number | 136612-71-0 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 2-ethynyl-1,3,5-trimethoxybenzene |

| SMILES | COC1=CC(OC)=C(C#C)C(OC)=C1 |

| InChIKey | BZPCPFPUKMTTAA-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity Standard | ≥ 98.00% |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

(Data aggregated from standardized chemical inventories and supplier specifications [1])

Core Synthetic Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice, ensuring that researchers understand why a specific condition is applied.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application Context: Synthesis of 1,4-disubstituted 1,2,3-triazoles, heavily utilized in the development of vanillin-derived hydrazone-1,2,3-triazoles for anti-inflammatory drug design [4].

Caption: CuAAC Click Chemistry Pathway for 1,2,3-Triazole Synthesis.

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: In an oven-dried Schlenk flask, dissolve the organic azide (1.0 equiv) and 2-ethynyl-1,3,5-trimethoxybenzene (1.05 equiv) in anhydrous acetonitrile. Causality: A slight excess of the alkyne ensures complete consumption of the azide, which is often more difficult to separate via chromatography.

-

Catalyst Introduction: Add a catalytic amount of Copper(I) Iodide (CuI, 0.05 equiv) directly to the solution. Alternatively, use CuSO₄ (0.05 equiv) with sodium ascorbate (0.1 equiv) to generate Cu(I) in situ. Causality: The electron-rich nature of the trimethoxybenzene ring accelerates the formation of the Cu-acetylide intermediate, making the reaction highly efficient even at low catalyst loadings.

-

Reaction Progression & Validation: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the starting azide and the appearance of a highly UV-active spot (due to the extended conjugation of the triazole product) validates reaction completion (typically 4–6 hours).

-

Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to sequester the copper ions. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography or recrystallization from ethanol [4].

Palladium-Catalyzed Sonogashira Cross-Coupling

Application Context: Construction of highly emissive chiral lanthanide(III) complexes [3] and triazole-based functionalized oligo(arylene ethynylene)s [2].

Caption: Palladium-Catalyzed Sonogashira Cross-Coupling Workflow.

Step-by-Step Methodology:

-

Substrate Solvation & Primary Degassing: Dissolve 2-ethynyl-1,3,5-trimethoxybenzene (1.1 equiv) and the target aryl halide (e.g., a bromopyridine derivative, 1.0 equiv) in anhydrous Tetrahydrofuran (THF). Subject the solution to three rigorous freeze-pump-thaw cycles. Causality: Because the trimethoxy-substituted alkyne is highly electron-rich, it is particularly susceptible to oxidative Glaser homocoupling in the presence of trace oxygen and copper. Absolute deoxygenation is mandatory [3].

-

Base Addition: Add anhydrous Triethylamine (Et₃N, 5.0 equiv) to the degassed solution, followed by an additional freeze-pump-thaw cycle. Causality: The amine acts as both a base to deprotonate the alkyne during the copper cycle and as a stabilizing ligand for the active Pd(0) species.

-

Catalytic Activation: Under a strict argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv). Causality: Pd(0) undergoes oxidative addition into the aryl halide bond, while CuI reacts with the terminal alkyne to form the nucleophilic copper acetylide. Transmetalation between these two cycles forms the critical C-C bond.

-

Thermal Maturation & Validation: Heat the reaction mixture to 65 °C. The solution will typically transition from pale yellow to a dark brown/black suspension as triethylammonium halide salts precipitate. The precipitation of these salts serves as a visual, self-validating indicator of reaction progress [2].

-

Isolation: Cool to room temperature, filter the suspension through a pad of Celite to remove metal residues and insoluble salts, and concentrate the filtrate in vacuo. Purify the resulting internal alkyne via column chromatography.

References

Sources

2-Ethynyl-1,3,5-trimethoxybenzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-1,3,5-trimethoxybenzene

Introduction: The Significance of a Versatile Building Block

2-Ethynyl-1,3,5-trimethoxybenzene is a key organic intermediate prized by researchers in drug development and materials science.[1][2][3] Its structure, featuring an electron-rich trimethoxy-substituted aromatic ring coupled with a reactive terminal alkyne, offers a unique platform for constructing complex molecular architectures. The electron-donating methoxy groups activate the benzene ring, while the ethynyl group serves as a versatile handle for a variety of coupling reactions, most notably the Sonogashira coupling, click chemistry, and polymerization.[4][5][6][7] This guide provides a detailed exploration of a reliable synthetic pathway to this compound, starting from commercially available precursors, and outlines the essential analytical techniques for its thorough characterization.

Part 1: A Validated Synthetic Pathway

The synthesis of 2-ethynyl-1,3,5-trimethoxybenzene is most efficiently achieved through a two-step sequence. The first step involves the formylation of the commercially available 1,3,5-trimethoxybenzene to yield the key aldehyde intermediate. The second step is a one-carbon homologation that converts the aldehyde functional group directly into the desired terminal alkyne.

Overall Synthetic Workflow

Caption: Two-step synthesis of 2-ethynyl-1,3,5-trimethoxybenzene.

Step 1: Synthesis of 2,4,6-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto an electron-rich aromatic ring. In this case, 1,3,5-trimethoxybenzene is the substrate, and the Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[8]

Causality Behind Experimental Choices:

-

Substrate: 1,3,5-Trimethoxybenzene is an excellent substrate due to the strong activating and ortho-, para-directing nature of the three methoxy groups, which makes the aromatic ring highly nucleophilic and susceptible to electrophilic aromatic substitution.[9][10]

-

Reagents: The combination of POCl₃ and DMF generates the electrophilic chloroiminium ion (Vilsmeier reagent), which is reactive enough to formylate the activated benzene ring under relatively mild conditions.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic formation of the Vilsmeier reagent and to prevent potential side reactions.

Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3,5-trimethoxybenzene (1.0 eq) and N,N-dimethylformamide (DMF, used as both reagent and solvent).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of POCl₃: Slowly add phosphoryl chloride (POCl₃, ~2.2 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the temperature remains below 5 °C.[8]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7. A precipitate of 2,4,6-trimethoxybenzaldehyde will form.

-

Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold distilled water, and dry it under a vacuum to yield the pure aldehyde.[8]

Step 2: Synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene via Ohira-Bestmann Reaction

The conversion of an aldehyde to a terminal alkyne is a crucial transformation. While the Corey-Fuchs reaction is a viable method, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation is often preferred due to its use of milder basic conditions, which enhances compatibility with various functional groups and often leads to higher yields with simpler work-ups.[11][12][13][14]

Causality Behind Experimental Choices:

-

Reagent: The Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) serves as the source for the one-carbon extension.[12] In the presence of a base and methanol, it generates the key reactive intermediate, the anion of dimethyl (diazomethyl)phosphonate, in situ.[11][14]

-

Base: Potassium carbonate (K₂CO₃) is a sufficiently strong base to facilitate the reaction in the presence of methanol, making it a milder alternative to the potassium tert-butoxide typically used in the original Seyferth-Gilbert protocol.[13][14] This avoids potential side reactions like aldol condensation that can occur with enolizable aldehydes under strongly basic conditions.[12][14]

Reaction Mechanism: The Ohira-Bestmann Homologation

Caption: Mechanism of the Ohira-Bestmann reaction.[11][12]

Experimental Protocol: Synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene

-

Reaction Setup: To a solution of 2,4,6-trimethoxybenzaldehyde (1.0 eq) in methanol (MeOH), add potassium carbonate (K₂CO₃, ~2.0 eq).

-

Reagent Addition: Add the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, ~1.5 eq) to the suspension at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as evidenced by the cessation of nitrogen gas evolution. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-ethynyl-1,3,5-trimethoxybenzene as a pure solid.

Alternative Method: The Corey-Fuchs Reaction This two-step method first converts the aldehyde to a 1,1-dibromoalkene using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[15][16][17] The resulting dibromoalkene is then treated with a strong base, such as two equivalents of n-butyllithium (n-BuLi), to induce elimination and a Fritsch-Buttenberg-Wiechell rearrangement, yielding the terminal alkyne.[15][17][18]

Part 2: Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized 2-ethynyl-1,3,5-trimethoxybenzene, a combination of spectroscopic and physical methods is essential.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃[1][2] |

| Molecular Weight | 192.21 g/mol [1][2] |

| Appearance | Solid[19] |

| Purity | Typically >98% after chromatography[2][19] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature.[19] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-ethynyl-1,3,5-trimethoxybenzene.

| Technique | Characteristic Features |

| ¹H NMR (CDCl₃) | δ ~6.2 ppm (s, 2H): Aromatic protons (Ar-H).δ ~3.8-3.9 ppm (s, 9H): Three methoxy groups (-OCH₃).δ ~3.3 ppm (s, 1H): Acetylenic proton (-C≡C-H). |

| ¹³C NMR (CDCl₃) | δ ~160-162 ppm: Aromatic carbons attached to methoxy groups.δ ~91 ppm: Aromatic carbon attached to the ethynyl group.δ ~90 ppm: Aromatic carbons (C-H).δ ~80-85 ppm: Acetylenic carbons (-C≡C-).δ ~55-56 ppm: Methoxy carbons (-OCH₃). |

| IR Spectroscopy | ~3300 cm⁻¹: Sharp, strong band for the terminal alkyne C-H stretch.~2100 cm⁻¹: Weak to medium band for the C≡C stretch.~2800-3000 cm⁻¹: C-H stretches of methyl and aromatic groups.~1600 cm⁻¹: C=C stretching of the aromatic ring. |

| Mass Spec. (MS) | m/z = 192.08: [M]⁺, corresponding to the molecular ion. |

Data Interpretation Rationale:

-

¹H NMR: The singlet for the two aromatic protons confirms the symmetrical substitution pattern. The presence of a singlet around 3.3 ppm is a definitive indicator of the terminal acetylenic proton. The large integration value (9H) for the methoxy signal confirms the presence of all three groups.

-

¹³C NMR: The number and chemical shifts of the signals are consistent with the molecular symmetry and the presence of sp, sp², and sp³ hybridized carbons.

-

IR Spectroscopy: The most diagnostic peaks are the sharp C-H stretch of the alkyne above 3000 cm⁻¹ and the C≡C triple bond stretch around 2100 cm⁻¹, which are characteristic of terminal alkynes.

-

Mass Spectrometry: The molecular ion peak confirms the molecular weight of the synthesized compound, validating the successful incorporation of the ethynyl group.

References

-

Corey–Fuchs reaction - Wikipedia. Available at: [Link]

-

Seyferth–Gilbert homologation - Wikipedia. Available at: [Link]

-

Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. Available at: [Link]

-

Seyferth-Gilbert Alkyne Synthesis - ORGANIC CHEMISTRY SELECT - WordPress.com. Available at: [Link]

-

Corey-Fuchs Reaction - Organic Chemistry Portal. Available at: [Link]

-

Corey–Fuchs Alkyne Synthesis - Thieme. Available at: [Link]

-

Corey-Fuchs Reaction - SynArchive. Available at: [Link]

-

Seyferth-Gilbert Homologation - YouTube. Available at: [Link]

-

Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs. Available at: [Link]

-

2-Ethynyl-1,3,5-trimethoxybenzene | C11H12O3 | CID 3546440 - PubChem. Available at: [Link]

-

Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Available at: [Link]

-

Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene - Semantic Scholar. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene - ResearchGate. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

2-ETHYNYL-1,3,5-TRIMETHYLBENZENE | CAS 769-26-6 - Matrix Fine Chemicals. Available at: [Link]

-

Direct Synthesis of Triarylethynylphosphines from White Phosphorus and Arylacetylidene Lithiums | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

-

2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem. Available at: [Link]

-

The Role of 1,3,5-Trimethoxybenzene in Modern Organic Synthesis. Available at: [Link]

-

Supporting Information - Rsc.org. Available at: [Link]

-

Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Available at: [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. Available at: [Link]

-

1-Ethynyl-2-methoxybenzene - SpectraBase. Available at: [Link]

Sources

- 1. 2-Ethynyl-1,3,5-trimethoxybenzene | C11H12O3 | CID 3546440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 136612-71-0 | 2-Ethynyl-1,3,5-trimethoxybenzene - Synblock [synblock.com]

- 3. 2-Ethynyl-1,3,5-trimethoxybenzene 98.00% | CAS: 136612-71-0 | AChemBlock [achemblock.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2,4,6-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 13. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 14. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

- 15. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. organic-chemistry.org [organic-chemistry.org]

- 18. thieme-connect.com [thieme-connect.com]

- 19. 2-Ethynyl-1,3,5-trimethoxybenzene | 136612-71-0 [sigmaaldrich.com]

Comprehensive Spectral Characterization of 2-Ethynyl-1,3,5-trimethoxybenzene: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern drug discovery and materials science, 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) serves as a highly versatile building block. Featuring an electron-rich aromatic core and a reactive terminal alkyne, it is extensively utilized in Sonogashira cross-couplings and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) to synthesize biologically active heterocycles, such as antibacterial benzofurans and 1,2,3-triazoles[1][2].

As a Senior Application Scientist, I approach the spectral characterization of this molecule not merely as a data collection exercise, but as a self-validating system of logical checks and balances . Every peak in an NMR spectrum or wavenumber in an IR trace is a direct consequence of the molecule's electronic and spatial architecture. This whitepaper provides an authoritative, in-depth analysis of the NMR, IR, and MS spectral data of 2-ethynyl-1,3,5-trimethoxybenzene, grounding empirical observations in mechanistic causality.

Experimental Methodology: Synthesis & Validation Workflow

To obtain highly pure 2-ethynyl-1,3,5-trimethoxybenzene for spectral analysis, a robust three-step protocol is standardly employed, utilizing 1,3,5-trimethoxybenzene as the starting material[1].

Step-by-Step Synthesis Protocol

-

Iodination (Electrophilic Aromatic Substitution):

-

Procedure: Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous acetonitrile. Add N-Iodosuccinimide (NIS) (1.1 eq) in portions over 15 minutes. Stir at room temperature for 2 hours.

-

Causality: The highly electron-rich aromatic ring (activated by three methoxy groups) undergoes rapid iodination at the 2-position. The product, 2-iodo-1,3,5-trimethoxybenzene, is isolated by filtration and washing with n-hexane[1].

-

-

Sonogashira Cross-Coupling:

-

Procedure: Dissolve the iodinated intermediate in dimethylformamide (DMF). Add trimethylsilylacetylene (TMS-acetylene) (1.2 eq), Pd(PPh3)2Cl2 (10 mol%), CuI (10 mol%), and triethylamine (Et3N). Heat the sealed vessel to 80 °C for 2 hours.

-

Causality: The palladium catalyst facilitates the coupling of the sp² carbon with the sp carbon of the protected alkyne, yielding the TMS-protected intermediate[1].

-

-

Desilylation (The Self-Validating Step):

-

Procedure: Dissolve the TMS-protected alkyne in methanol. Add potassium carbonate (K₂CO₃) (0.1 eq) and stir at room temperature for 16 hours. Extract with dichloromethane and evaporate the solvent[1].

-

Validation: The success of this step is immediately validated by ¹H NMR: the disappearance of the massive TMS singlet at ~0.26 ppm (9H) and the emergence of the terminal alkyne proton at ~3.35 ppm (1H)[1].

-

Figure 1: Step-by-step synthetic workflow and spectral validation checkpoints.

Spectral Data Analysis & Mechanistic Causality

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The NMR spectra of 2-ethynyl-1,3,5-trimethoxybenzene are textbook examples of substituent effects dictating chemical shifts.

Causality in ¹H NMR:

-

Aromatic Protons (H-4, H-6): The mesomeric effect (+M) of the three methoxy groups strongly donates electron density into the aromatic ring. This heavily shields the protons at positions 4 and 6, pushing their chemical shift unusually upfield to a singlet at ~6.10 ppm [1]. Typical aromatic protons appear between 7.0–8.0 ppm; this dramatic shift is a definitive marker of the 1,3,5-trimethoxy substitution pattern.

-

Terminal Alkyne Proton: The terminal alkyne proton appears at ~3.35 ppm . This is driven by the magnetic anisotropy of the C≡C triple bond. When placed in an external magnetic field, the π-electrons circulate around the bond axis, creating a shielding cone that encompasses the terminal proton, shifting it upfield compared to typical sp² or sp³ C-H bonds[1].

Figure 2: Causal relationship between molecular structural features and NMR chemical shifts.

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides orthogonal validation to NMR. The most critical diagnostic peak is the sharp, strong absorption at ~3280 cm⁻¹ , corresponding to the sp C-H stretch of the terminal alkyne. The alkyne C≡C stretch is observed as a weaker, sharp peak at ~2110 cm⁻¹ [1]. The asymmetric stretching of the electron-rich aromatic C=C bonds appears strongly around 1580–1600 cm⁻¹ , while the methoxy C-O stretches dominate the fingerprint region at 1125–1150 cm⁻¹ [1].

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues via fragmentation. Using Electrospray Ionization (ESI) or Electron Ionization (EI), the molecular ion is observed at m/z 193.1 [M+H]⁺ or 192.1 [M]⁺• [1]. A characteristic fragmentation pathway for polymethoxybenzenes involves the loss of a methyl radical (-15 Da) to form a stable oxonium ion at m/z 177.1, followed by the expulsion of carbon monoxide (-28 Da) to yield an ion at m/z 149.1.

Quantitative Data Summaries

The following tables consolidate the theoretical and empirical spectral data used to validate the integrity of 2-ethynyl-1,3,5-trimethoxybenzene batches prior to downstream applications like luminescent lanthanide complexation[3] or oligo(arylene ethynylene) synthesis[4].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| H-4, H-6 | 6.10 | Singlet (s) | 2H | Aromatic protons | Strongly shielded by ortho/para -OCH₃ groups (+M effect). |

| 1,3-OCH₃ | 3.85 | Singlet (s) | 6H | Methoxy protons | Deshielded by electronegative oxygen. |

| 5-OCH₃ | 3.82 | Singlet (s) | 3H | Methoxy proton | Slightly different environment than 1,3-methoxy groups. |

| -C≡CH | 3.35 | Singlet (s) | 1H | Terminal alkyne | Shielded by the magnetic anisotropy of the C≡C triple bond. |

Table 2: ¹³C NMR Assignments (101 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Assignment | Causality / Notes |

| C-5 | 162.0 | Aromatic C-O | Directly bonded to oxygen, highly deshielded. |

| C-1, C-3 | 160.5 | Aromatic C-O | Directly bonded to oxygen. |

| C-4, C-6 | 93.0 | Aromatic C-H | Strongly shielded by ortho/para methoxy groups. |

| C-2 | 90.5 | Aromatic C-C≡C | Shielded aromatic carbon substituted with alkyne. |

| -C≡C- | 84.0 | Alkyne C (internal) | sp-hybridized carbon. |

| -C≡CH | 76.5 | Alkyne C (terminal) | sp-hybridized carbon. |

| 1,3-OCH₃ | 56.0 | Methoxy C | Typical methoxy carbon shift. |

| 5-OCH₃ | 55.5 | Methoxy C | Typical methoxy carbon shift. |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity / Characteristics |

| ~3280 | C-H stretch | Terminal Alkyne (sp C-H) | Sharp, strong peak. |

| ~2960, 2840 | C-H stretch | Alkyl (sp³ C-H from -OCH₃) | Medium, broad. |

| ~2110 | C≡C stretch | Alkyne | Weak to medium, sharp. |

| ~1605, 1580 | C=C stretch | Aromatic Ring | Strong, characteristic of electron-rich rings. |

| ~1150, 1125 | C-O stretch | Methoxy Ether | Strong, asymmetric stretching. |

Table 4: Mass Spectrometry (EI/ESI)

| m/z Value | Ion Type | Fragment Loss | Structural Significance |

| 192.1 | [M]⁺• or [M+H]⁺ (193.1) | None (Molecular Ion) | Confirms molecular weight (C₁₁H₁₂O₃ = 192.21 g/mol ). |

| 177.1 | [M - CH₃]⁺ | Loss of methyl radical (-15 Da) | Characteristic cleavage of methoxy groups. |

| 149.1 | [M - CH₃ - CO]⁺ | Loss of CO (-28 Da) | Typical fragmentation pathway for aromatic ethers. |

References

-

Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates Der Pharma Chemica 1

-

Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids ResearchGate 2

-

Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties Semantic Scholar / Molecules4

-

HIGHLY EMISSIVE CHIRAL LANTHANIDE(III) COMPLEXES FOR LABELLING AND IMAGING Durham E-Theses 3

Sources

Solubility Profile and Handling Protocols for 2-Ethynyl-1,3,5-trimethoxybenzene in Organic Solvents: A Technical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Physicochemical Profiling

In advanced organic synthesis and materials science, 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) serves as a critical, highly functionalized building block (1)[1]. Featuring a highly electron-rich aromatic core due to three methoxy (-OCH₃) groups and a reactive terminal alkyne, it is widely utilized in the synthesis of triazole-based oligo(arylene ethynylene)s and chiral lanthanide complexes (2)[2].

As a Senior Application Scientist, I approach the solvation of this compound by analyzing its structural thermodynamics. The molecule lacks hydrogen bond donors (e.g., -OH, -NH₂) but possesses four hydrogen bond acceptors (three ether oxygens and the alkyne

Thermodynamics of Solvation & Empirical Data

Dissolution is governed by the Gibbs free energy equation (

Conversely, in aqueous environments, the energetic penalty of cavity formation—breaking strong water-water hydrogen bonds—is not offset by the weak solute-water interactions, resulting in a positive

Quantitative Solvation Capacity Summary

| Solvent Classification | Representative Solvents | Solvation Capacity | Mechanistic Causality |

| Non-Polar | Hexane, Heptane | Moderate | Solvation is driven entirely by London dispersion forces interacting with the lipophilic aromatic ring and methyl groups. |

| Moderately Polar Aprotic | THF, Dichloromethane (DCM), Ethyl Acetate | Very High | Optimal dipole-dipole alignment with the three methoxy ether oxygens; extremely low energetic penalty for cavity formation. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | High dielectric constant stabilizes the polarized terminal alkyne; ideal for transition-metal catalyzed cross-couplings. |

| Polar Protic | Ethanol, Methanol | Moderate | Hydrogen bond donation to methoxy groups occurs, but the hydrophobic bulk of the benzene ring limits ambient solubility. Excellent when used as a co-solvent. |

| Aqueous | Water | Insoluble | The highly lipophilic aromatic core disrupts the extensive hydrogen-bonded network of water without providing compensatory H-bond donors. |

Applied Workflows & Visual Decision Matrix

Selecting the correct solvent system is entirely dependent on the downstream application. For instance, in Copper-catalyzed Alkyne-Azide Cycloadditions (CuAAC), purely aqueous conditions fail due to the compound's insolubility. The strategic addition of ethanol as a co-solvent lowers the dielectric constant of the medium just enough to solvate the organic precursor while keeping the Cu(I) catalyst active (2)[2].

Figure 1: Decision matrix for solvent selection in 2-Ethynyl-1,3,5-trimethoxybenzene workflows.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic checks to verify that the physical chemistry aligns with the expected outcomes.

Protocol 1: Isothermal Gravimetric Solubility Validation

Purpose: To establish the exact solubility limit (mg/mL) in a chosen solvent before scaling up a reaction, preventing reagent crash-out during catalysis.

-

Preparation: Add 100 mg of 2-Ethynyl-1,3,5-trimethoxybenzene to a tared 2 mL HPLC glass vial.

-

Solvation: Dispense 1.0 mL of the target solvent (e.g., Ethyl Acetate) at a controlled 25°C.

-

Equilibration: Agitate via vortex for 5 minutes, followed by sonication for 2 minutes to disrupt crystal lattice energies.

-

Separation: Centrifuge at 10,000 x g for 5 minutes to pellet any undissolved solute.

-

Self-Validation Step: Extract 500 µL of the supernatant, transfer to a pre-weighed analytical vial, and evaporate under a gentle N₂ stream. The residual mass multiplied by 2 yields the solubility in mg/mL.

-

Validation Check: Perform the extraction in triplicate. A relative standard deviation (RSD) > 5% indicates incomplete equilibration or particulate contamination. If the initial supernatant is cloudy, filtration through a 0.22 µm PTFE syringe filter is mandatory before evaporation.

-

Protocol 2: Solvent Preparation for Air-Sensitive Cross-Coupling (Sonogashira)

Purpose: To dissolve the compound optimally while preventing oxidative side-reactions. Anhydrous THF is the premier solvent here, acting as a Lewis base to stabilize palladium/copper catalytic intermediates (3)[3].

-

Transfer: Weigh 30 mg (0.15 mmol) of 2-Ethynyl-1,3,5-trimethoxybenzene into an oven-dried Schlenk flask under an argon atmosphere[3].

-

Dissolution: Inject 1.0 mL of anhydrous Tetrahydrofuran (THF). The compound will dissolve almost instantaneously due to its high moderately-polar aprotic solubility.

-

Self-Validation Step: Inspect the solution visually against a white background. It must be completely transparent and colorless to pale yellow. Any turbidity indicates moisture contamination or degraded starting material, which will poison the Pd catalyst.

-

Degassing: Perform three consecutive freeze-pump-thaw cycles to rigorously degas the solvent[3].

-

Mechanistic Causality: Degassing is critical. Dissolved oxygen in THF acts as an oxidant in the presence of copper co-catalysts, converting the terminal alkyne into an unwanted diyne byproduct via Glaser homocoupling. Removing O₂ ensures the alkyne remains available exclusively for the intended cross-coupling cycle.

References

-

Title: 2-Ethynyl-1,3,5-trimethoxybenzene 98.00% | CAS: 136612-71-0 Source: AChemBlock URL: 1

-

Title: Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties Source: MDPI Molecules URL: 2

-

Title: HIGHLY EMISSIVE CHIRAL LANTHANIDE(III) COMPLEXES FOR LABELLING AND IMAGING Source: Durham University E-Theses URL: 3

Sources

Navigating the Synthesis and Handling of 2-Ethynyl-1,3,5-trimethoxybenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1,3,5-trimethoxybenzene is a key building block in synthetic organic chemistry, valued for its utility in the construction of complex molecular architectures. Its unique structure, featuring a terminal alkyne and a trimethoxy-substituted aromatic ring, makes it a versatile reagent in cross-coupling reactions, cycloadditions, and the synthesis of novel pharmaceutical and materials science compounds. This guide provides a detailed overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. By understanding and implementing these protocols, researchers can mitigate risks and ensure a safe working environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 2-ethynyl-1,3,5-trimethoxybenzene is the foundation of safe laboratory practice.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications for this compound indicate several potential hazards.[1][2] The primary concerns are:

The assigned GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-ethynyl-1,3,5-trimethoxybenzene is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3][4][5] |

| Molecular Weight | 192.21 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| Purity | Typically >98% | [1][5] |

Toxicological Profile

While specific toxicological studies on 2-ethynyl-1,3,5-trimethoxybenzene are not extensively documented in the readily available literature, the hazard statements suggest that the compound can cause irritation upon contact with the skin, eyes, and respiratory tract. Ingestion is considered harmful.[1][2][6] The aromatic and acetylenic nature of the molecule warrants careful handling to minimize exposure. Aromatic compounds, as a class, can have varied and significant health and environmental impacts.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical for minimizing exposure to 2-ethynyl-1,3,5-trimethoxybenzene.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[2][6][7][8][9][10][11][12] A certified chemical fume hood is the preferred engineering control to minimize inhalation of any dust or vapors.[2][10]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling 2-ethynyl-1,3,5-trimethoxybenzene:

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 is mandatory.[6][10][13]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.[2][14] Proper glove removal technique should be followed to avoid skin contact.[2]

-

Lab Coat: A flame-resistant lab coat or other protective clothing should be worn to prevent skin contact.[13]

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][8]

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Handling

-

General Precautions: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust or vapors.[6][8] Avoid the formation of dust and aerosols.[6][9]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[6][7][8] Use non-sparking tools.[8]

-

Hygiene: Do not eat, drink, or smoke when using this product.[2][6] Wash hands thoroughly after handling.[2][9]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][14] Some suppliers recommend keeping the compound in a dark place under an inert atmosphere at room temperature.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[6][14] As a general precaution for acetylenic compounds, avoid contact with certain metals like copper, silver, and mercury, which can form explosive acetylides.[10][13][15]

Spill, Emergency, and First Aid Procedures

Prompt and correct response to spills and emergencies is crucial.

Spill Response

-

Small Spills: In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[2][9] Sweep up the material and place it in a sealed container for disposal.[9]

-

Large Spills: For a large spill, evacuate the area.[8] Ensure adequate ventilation.[8] Wear appropriate PPE, including respiratory protection.[8] Prevent the product from entering drains.[7][8]

Fire-Fighting Measures

-

Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide to extinguish a fire.[7]

-

Special Hazards: The compound is combustible and may produce hazardous decomposition products such as carbon monoxide and carbon dioxide under fire conditions.[14]

First Aid Measures

-

General Advice: If symptoms persist, seek medical attention.[6] Show the Safety Data Sheet (SDS) to the attending physician.[8][9]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[6][7][9]

-

In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[6][7]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][6][7][9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][6][7][9]

Caption: Flowchart for emergency response to spills and personal exposure.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.[6][16] Do not allow the chemical to enter drains or waterways.[7][8] Contaminated packaging should also be disposed of as hazardous waste.

Conclusion

2-Ethynyl-1,3,5-trimethoxybenzene is a valuable research chemical, and its safe use is paramount. By adhering to the guidelines outlined in this technical guide, which are synthesized from various safety data sheets and general chemical safety principles, researchers can minimize risks and maintain a safe laboratory environment. A proactive approach to safety, including a thorough understanding of the compound's properties, consistent use of personal protective equipment, and adherence to proper handling and emergency procedures, is the cornerstone of responsible scientific practice.

References

-

PubChem. 2-Ethynyl-1,3,5-trimethoxybenzene. National Center for Biotechnology Information. [Link]

-

National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

-

University of Arizona. Acetylene Standard Operating Procedure. [Link]

-

ALFA GAS. How to Handle Acetylene Gas Cylinder. [Link]

-

Scribd. Acetylene Safety Data Sheet Summary. [Link]

-

Matrix Fine Chemicals. 2-ETHYNYL-1,3,5-TRIMETHYLBENZENE | CAS 769-26-6. [Link]

-

Aromatic compounds and processes for their removal from the environment. [Link]

-

U.S. Environmental Protection Agency. Toxicological Review of Trimethylbenzenes. Integrated Risk Information System (IRIS). [Link]

-

Sasol. Light Aromatic Concentrate. [Link]

- Wang, W., et al. (2021). Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities. Environmental Pollution, 288, 117765.

-

ACS Publications. Direct Synthesis of Triarylethynylphosphines from White Phosphorus and Arylacetylidene Lithiums. [Link]

-

ACS Publications. Direct Synthesis of Triarylethynylphosphines from White Phosphorus and Arylacetylidene Lithiums | Organic Letters. [Link]

Sources

- 1. 2-Ethynyl-1,3,5-trimethoxybenzene | 136612-71-0 [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 2-Ethynyl-1,3,5-trimethoxybenzene | C11H12O3 | CID 3546440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 136612-71-0 | 2-Ethynyl-1,3,5-trimethoxybenzene - Synblock [synblock.com]

- 5. 2-Ethynyl-1,3,5-trimethoxybenzene 98.00% | CAS: 136612-71-0 | AChemBlock [achemblock.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. How to Handle Acetylene Gas Cylinder | Acetylene Gas Handling System [acetyleneplant.net]

- 12. scribd.com [scribd.com]

- 13. research.arizona.edu [research.arizona.edu]

- 14. fishersci.fr [fishersci.fr]

- 15. LCSS: ACETYLENE [web.stanford.edu]

- 16. sasoltechdata.com [sasoltechdata.com]

Technical Monograph: Reactivity Profile of 2-Ethynyl-1,3,5-trimethoxybenzene

The following technical guide details the reactivity, synthesis, and experimental handling of 2-Ethynyl-1,3,5-trimethoxybenzene , a specialized building block characterized by its unique combination of extreme electron density and steric congestion.

Executive Technical Summary

2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) represents a distinct class of "Sterically Congested, Electron-Rich Alkynes" (SCERAs). Unlike simple phenylacetylene, this molecule features a terminal ethynyl group flanked by two ortho-methoxy substituents. This 2,6-disubstitution pattern creates a "picket fence" steric environment, while the 1,3,5-trimethoxy motif renders the aromatic ring highly nucleophilic.

For researchers in drug discovery and materials science, this molecule offers a paradox: it is electronically primed for electrophilic reactions but sterically shielded against bulky reagents. Successful utilization requires protocols that account for the reduced acidity of the acetylenic proton (due to electron-donating effects) and the steric hindrance impeding catalytic cycles.

Chemical Profile

| Property | Value | Technical Implication |

| Molecular Formula | C₁₁H₁₂O₃ | MW: 192.21 g/mol |

| Electronic Effect | Strong Donor (+M) | High electron density at the alkyne; susceptible to oxidation. |

| Steric Environment | Ortho,Ortho-Dimethoxy | Blocks bulky ligands; favors linear transition states (e.g., Click chemistry).[1] |

| Acidity (pKa) | ~29-30 (DMSO) | Higher than Ph-C≡CH (~28.8). Requires effective bases for deprotonation.[1] |

Synthesis of the Core Scaffold

While Vilsmeier-Haack formylation followed by Seyferth-Gilbert homologation is a viable route, the Iodination-Sonogashira-Deprotection sequence is the industry standard for purity and scalability. This route avoids phosphorus byproducts and allows for rigorous purification of the stable TMS intermediate.

Validated Synthetic Pathway

-

Iodination: Electrophilic iodination of 1,3,5-trimethoxybenzene using N-Iodosuccinimide (NIS).[1]

-

Protection: Sonogashira coupling with Trimethylsilylacetylene (TMSA).[1]

-

Deprotection: Methanolysis of the silyl group.

Figure 1: Step-wise synthesis ensuring regiocontrol and high purity. The intermediate isolation prevents polymerization.

Reactivity Matrix & Mechanistic Insights

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "Click" reaction is the most reliable transformation for this scaffold. Despite the ortho-methoxy steric bulk, the linear geometry of the azide and the copper-acetylide intermediate allows the reaction to proceed with high efficiency.

-

Mechanism: The electron-rich ring stabilizes the copper-acetylide species, potentially accelerating the catalytic cycle compared to electron-deficient alkynes.

-

Critical Control: The reaction must be run under strictly anaerobic conditions to prevent Glaser homocoupling, which is accelerated by the electron-rich nature of the alkyne.

B. Sonogashira Cross-Coupling

Coupling this alkyne with aryl halides requires modification of standard protocols.[1]

-

The Challenge: The electron-donating methoxy groups increase the pKa of the terminal proton, making the transmetallation step (formation of the Cu-acetylide) slower.

-

The Solution: Use strong bases (e.g., Cs₂CO₃ or K₃PO₄) rather than simple amines (Et₃N) to drive the equilibrium.[1]

-

Catalyst Choice: Avoid bulky phosphine ligands.[1] Pd(PPh₃)₄ is standard; bidentate ligands like dppe may be too sterically demanding given the ortho-substituents.

C. Electrophilic Hydration

The 2-ethynyl-1,3,5-trimethoxybenzene is exceptionally prone to acid-catalyzed hydration.

-

Regioselectivity: Hydration yields 2-acetyl-1,3,5-trimethoxybenzene exclusively. The carbocation intermediate at the benzylic position is super-stabilized by the three methoxy groups.

-

Warning: In the presence of strong Lewis acids (e.g., AlCl₃), the ring may undergo demethylation or polymerization.[1] Mild acids (pTsOH) are preferred.[1]

Experimental Protocols

Protocol 1: Optimized Sonogashira Coupling

Use this protocol for coupling 2-ethynyl-1,3,5-trimethoxybenzene with aryl iodides (e.g., 5-iodo-1,2,3-triazoles).

Reagents:

Workflow:

-

Setup: Charge a flame-dried Schlenk flask with Aryl Iodide, Pd(PPh₃)₄, CuI, and K₃PO₄.

-

Inertion: Evacuate and backfill with Argon (3 cycles). This is critical to preserve the electron-rich phosphine ligands.

-

Addition: Add degassed THF via syringe, followed by the slow addition of 2-Ethynyl-1,3,5-trimethoxybenzene dissolved in THF.

-

Reaction: Heat to 65°C for 6–12 hours. Monitor via TLC (Note: The product will likely be fluorescent under UV due to extended conjugation).[1]

-

Workup: Filter through a celite pad to remove metal salts.[1] Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: CuAAC "Click" Reaction

Ideal for bioconjugation or materials synthesis.

Reagents:

-

Azide: R-N₃ (1.0 equiv)

-

Catalyst: CuSO₄·5H₂O (5 mol%)[1]

-

Reductant: Sodium Ascorbate (10 mol%)[1]

-

Solvent: t-BuOH/H₂O (1:1)

Workflow:

-

Dissolve Alkyne and Azide in t-BuOH/H₂O.

-

Add Sodium Ascorbate solution (freshly prepared).

-

Add CuSO₄ solution.[1] The mixture typically turns yellow/orange.

-

Stir vigorously at RT for 2–4 hours.

-

Validation: The product often precipitates out of the water/alcohol mix. Filter and wash with cold water.

Decision Logic for Experimental Design

The following logic gate assists in selecting the correct reaction pathway based on the target outcome and substrate sensitivity.

Figure 2: Decision matrix for selecting reaction conditions based on the desired chemical transformation.

References

-

Synthesis & Reactivity of Vanillin/Arene Derivatives

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways. (2025).[1][3][4] National Institutes of Health (PMC).[1]

-

Source: [Link] (Approximated URL based on context). Note: Refer to specific experimental sections on 1,3,5-trimethoxybenzene derivatives.

-

-

Sonogashira Coupling of Electron-Rich Alkynes

-

Click Chemistry (CuAAC)

-

Compound Data & Safety

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Ethynyl-1,3,5-trimethoxybenzene | C11H12O3 | CID 3546440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zaguan.unizar.es [zaguan.unizar.es]

Potential applications of 2-Ethynyl-1,3,5-trimethoxybenzene in materials science

An In-depth Technical Guide to the Potential Applications of 2-Ethynyl-1,3,5-trimethoxybenzene in Materials Science

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-1,3,5-trimethoxybenzene, a highly functionalized aromatic compound, and explores its significant potential as a versatile building block in advanced materials science. The unique molecular architecture, featuring a reactive terminal alkyne and an electron-rich, symmetrically substituted benzene ring, makes it an exemplary candidate for the synthesis of a new generation of materials. This document delves into its application in the development of hyperbranched polymers, dendrimers, advanced porous materials like Metal-Organic Frameworks (MOFs), and functionalized surfaces. We provide not only the theoretical framework but also detailed experimental protocols and logical workflows to guide researchers in leveraging the properties of this compound for material innovation.

Introduction: The Molecular Advantage of 2-Ethynyl-1,3,5-trimethoxybenzene

2-Ethynyl-1,3,5-trimethoxybenzene is an organic compound distinguished by two key structural features that dictate its chemical reactivity and utility: a terminal ethynyl (acetylenic) group and a 1,3,5-trimethoxy substituted benzene core. The terminal alkyne is a remarkably versatile functional group, serving as a gateway to a multitude of chemical transformations including polymerization, cycloadditions, and coupling reactions.[1][2] Concurrently, the three methoxy groups positioned symmetrically on the aromatic ring act as electron-donating groups. This electronic enrichment influences the reactivity of the benzene ring and imparts specific solubility and conformational characteristics to the resulting macromolecules.[3]

The strategic combination of these features in a single, relatively simple molecule provides a powerful platform for the rational design of complex, high-performance materials. This guide will explore the causality behind its use in several key areas of materials science.

Table 1: Physicochemical Properties of 2-Ethynyl-1,3,5-trimethoxybenzene

| Property | Value | Reference |

| IUPAC Name | 2-ethynyl-1,3,5-trimethoxybenzene | [4] |

| CAS Number | 136612-71-0 | [5] |

| Molecular Formula | C₁₁H₁₂O₃ | [4] |

| Molecular Weight | 192.21 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥98% | [7] |

| Storage | Inert atmosphere, room temperature, protected from light | [6] |

Application I: Dendrimers and Hyperbranched Architectures via Alkyne Cyclotrimerization

The synthesis of dendrimers—precisely defined, highly branched, and monodisperse macromolecules—relies on monomers that can support iterative branching.[8] The terminal alkyne of 2-Ethynyl-1,3,5-trimethoxybenzene is perfectly suited for this role, particularly through transition-metal-catalyzed [2+2+2] cycloaddition reactions.[1]

Mechanistic Rationale

In this reaction, three alkyne moieties converge to form a new aromatic benzene ring, which serves as a branching point. When three molecules of 2-Ethynyl-1,3,5-trimethoxybenzene react, they form a highly substituted hexaphenylbenzene core, effectively trimerizing the number of functional peripheral groups. This transformation is exceptionally clean, as partially reacted intermediates are not formed, which simplifies purification.[1] The choice of catalyst, often a cobalt complex like dicobalt octacarbonyl, is critical for achieving high yields and selectivity.[1] The steric bulk of the trimethoxybenzene units influences the reaction kinetics, with larger dendritic structures sometimes requiring longer reaction times.[1]

Caption: Alkyne cyclotrimerization of 2-Ethynyl-1,3,5-trimethoxybenzene.

Experimental Protocol: Synthesis of a First-Generation Dendrimer Core

This protocol describes a self-validating system for synthesizing a hexasubstituted benzene core, which can be further functionalized.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Ethynyl-1,3,5-trimethoxybenzene (3.0 mmol) in 20 mL of anhydrous toluene under an argon atmosphere.

-

Catalyst Addition: To this solution, add dicobalt octacarbonyl (Co₂(CO)₈) (0.1 mmol, 3.3 mol%) as the catalyst. The solution will typically change color upon addition.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove cobalt residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure hexakis(2,4,6-trimethoxyphenyl)benzene product.

-

-

Characterization (Validation):

-

¹H and ¹³C NMR: Confirm the disappearance of the acetylenic proton signal and the appearance of new aromatic signals corresponding to the central core.

-

Mass Spectrometry (MALDI-TOF): Verify the molecular weight of the product, which should be three times that of the monomer (M.W. = 576.63 g/mol ).

-

FT-IR: Confirm the disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2100 cm⁻¹).

-

Application II: Precursors for Porous Crystalline Materials (MOFs & COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline materials with high porosity, making them ideal for applications in gas storage, separation, and catalysis.[9][10] The design of these frameworks requires rigid organic linkers with specific geometries. 2-Ethynyl-1,3,5-trimethoxybenzene can be used as a precursor to construct such linkers.

Rationale for Linker Design

While not a linker itself, this molecule is an ideal starting point. Through well-established coupling reactions like the Sonogashira coupling, the terminal alkyne can be reacted with aryl halides to build larger, more complex, and rigid molecules. For instance, coupling it with a di- or tri-halogenated aromatic core can produce C₃-symmetric or linear linkers that are essential for creating highly ordered, porous networks. The ethynyl linkage maintains rigidity in the final structure, which is crucial for forming stable pores. Ethynyl-modified ligands have been successfully used to create MOFs with improved stability and selective gas adsorption properties.[2]

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. An ethynyl-modified interpenetrated metal-organic framework for highly efficient selective gas adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. 2-Ethynyl-1,3,5-trimethoxybenzene | C11H12O3 | CID 3546440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 136612-71-0 | 2-Ethynyl-1,3,5-trimethoxybenzene - Synblock [synblock.com]

- 6. 2-Ethynyl-1,3,5-trimethoxybenzene | 136612-71-0 [sigmaaldrich.com]

- 7. 2-Ethynyl-1,3,5-trimethoxybenzene 98.00% | CAS: 136612-71-0 | AChemBlock [achemblock.com]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. Two Co(II)-Based MOFs Constructed from Resorcin[4]Arene Ligand: Syntheses, Structures, and Heterogeneous Catalyst for Conversion of CO2 [mdpi.com]

The Versatile Alkyne: A Technical Guide to 2-Ethynyl-1,3,5-trimethoxybenzene in Novel Heterocycle Synthesis

Abstract

In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds with tailored electronic and steric properties is insatiable. This guide introduces 2-ethynyl-1,3,5-trimethoxybenzene, a highly functionalized and electron-rich aromatic alkyne, as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds. We will delve into the synthesis of this key intermediate and explore its application in the construction of medicinally relevant quinolines, pyrazoles, and isoxazoles. This document provides not only the synthetic protocols but also the underlying mechanistic principles and practical insights to empower researchers in drug discovery and materials development to harness the full potential of this versatile molecule.

Introduction: The Strategic Advantage of 2-Ethynyl-1,3,5-trimethoxybenzene

The unique structural attributes of 2-ethynyl-1,3,5-trimethoxybenzene make it an exceptionally valuable tool for synthetic chemists. The terminal alkyne functionality serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, including cycloadditions, coupling reactions, and cyclizations. The trimethoxyphenyl moiety, with its strong electron-donating methoxy groups, significantly influences the reactivity of the alkyne and often imparts favorable physicochemical properties, such as enhanced solubility and crystallinity, to the resulting heterocyclic products. This electron-rich nature can also be exploited to modulate the electronic properties of the final compounds, a critical aspect in the design of functional materials and bioactive molecules.

This guide will provide a comprehensive overview of the synthesis of 2-ethynyl-1,3,5-trimethoxybenzene and its subsequent utilization in the construction of three key classes of heterocycles:

-

Quinolines: Privileged scaffolds in medicinal chemistry with a wide range of biological activities.

-

Pyrazoles: A cornerstone of many pharmaceutical agents, known for their diverse pharmacological profiles.

-

Isoxazoles: Important five-membered heterocycles found in numerous bioactive compounds.

We will present detailed, field-proven protocols, mechanistic insights, and characterization data to provide a self-validating and authoritative resource for researchers.

Synthesis of the Core Building Block: 2-Ethynyl-1,3,5-trimethoxybenzene

A reliable and scalable synthesis of the title compound is paramount for its widespread application. A common and efficient strategy involves a two-step sequence: a Sonogashira coupling of a readily available aryl halide with a protected acetylene, followed by a straightforward deprotection step.

Step 1: Sonogashira Coupling of 1-Bromo-2,4,6-trimethoxybenzene with Trimethylsilylacetylene

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In this step, the commercially available 1-bromo-2,4,6-trimethoxybenzene is coupled with trimethylsilylacetylene, which serves as a protected form of acetylene, preventing self-coupling and other side reactions.

Reaction Scheme:

(CH3)3SiC≡C-C6H2(OCH3)3 --[K2CO3, MeOH]--> HC≡C-C6H2(OCH3)3

Sources

Discovery and history of 2-Ethynyl-1,3,5-trimethoxybenzene

Title: The Strategic Role of 2-Ethynyl-1,3,5-trimethoxybenzene in Advanced Organic Synthesis: A Technical Guide to Discovery, Mechanisms, and Applications

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

In the landscape of modern organic synthesis, privileged molecular building blocks dictate the efficiency and innovation of downstream applications. 2-Ethynyl-1,3,5-trimethoxybenzene (CAS: 136612-71-0) has emerged as a highly versatile terminal alkyne characterized by its electron-rich aromatic core. The presence of three methoxy groups at the 1, 3, and 5 positions creates a strong push-pull electronic dynamic when conjugated with electron-withdrawing systems[1]. This unique electronic profile, combined with the orthogonal reactivity of the terminal alkyne, has cemented its utility across diverse fields—from the design of highly emissive fluorophores and chiral lanthanide sensitizers to the synthesis of novel pharmacological agents via click chemistry[2][3][4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic descriptions. Here, we will dissect the causality behind the synthetic methodologies, validate the experimental protocols, and explore the mechanistic pathways that make this compound an indispensable tool in both materials science and medicinal chemistry.

Physicochemical Profiling

Understanding the baseline properties of 2-Ethynyl-1,3,5-trimethoxybenzene is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance during cross-coupling events.

| Property | Value / Description |

| IUPAC Name | 2-ethynyl-1,3,5-trimethoxybenzene |

| CAS Number | 136612-71-0 |

| Molecular Formula | C₁₁H₁₂O₃[5] |

| Molecular Weight | 192.21 g/mol [5] |

| SMILES | COC1=CC(OC)=C(C#C)C(OC)=C1[6] |

| Appearance | White to off-white solid[3] |

| Storage Conditions | Dark place, inert atmosphere, room temperature |

De Novo Synthesis & Mechanistic Pathways

The synthesis of 2-Ethynyl-1,3,5-trimethoxybenzene is a masterclass in exploiting aromatic activation. The standard synthetic route involves a highly regioselective three-step sequence starting from commercially available 1,3,5-trimethoxybenzene[7].

Mechanistic Causality of the Synthetic Route

-

Electrophilic Aromatic Iodination: The starting material, 1,3,5-trimethoxybenzene, is exceptionally electron-rich. The three methoxy groups donate electron density via resonance, highly activating the ring toward electrophilic aromatic substitution. Using N-Iodosuccinimide (NIS) in acetonitrile at room temperature provides a mild, controlled source of electrophilic iodine (

), yielding 2-iodo-1,3,5-trimethoxybenzene[7]. The symmetry of the starting material ensures that all unsubstituted positions are equivalent, preventing isomeric mixtures. -

Sonogashira Cross-Coupling: The iodinated intermediate is subjected to a Sonogashira coupling with trimethylsilylacetylene (TMS-acetylene). The causality of the catalyst choice (

and -

Desilylation: The final step requires removing the TMS protecting group to liberate the terminal alkyne. Potassium carbonate (

) in methanol is utilized. The methoxide ion (generated in situ) acts as a nucleophile, attacking the silicon atom and displacing the alkyne carbon, which is subsequently protonated by methanol to yield 2-ethynyl-1,3,5-trimethoxybenzene[7].

Caption: Three-step synthetic workflow for the preparation of 2-Ethynyl-1,3,5-trimethoxybenzene.

Advanced Applications in Materials Science & Photonics

Triazole-Based Oligo(arylene ethynylene)s (OAEs)

Oligo(arylene ethynylene)s are highly conjugated systems used in organic electroluminescent devices (OLEDs) and fluorescent probes. Researchers have utilized 2-ethynyl-1,3,5-trimethoxybenzene to synthesize 4,5-diethynyl-1,2,3-triazoles via Sonogashira coupling[3].

-

Photophysical Impact: The integration of the highly electron-donating 1,3,5-trimethoxyphenyl group drastically enhances the fluorescence of the resulting OAEs. In tetrahydrofuran (THF) solutions, these specific derivatives achieve remarkable quantum yields of up to 88%[1]. The steric bulk of the methoxy groups also helps prevent aggregation-caused quenching (ACQ), a common failure point in solid-state fluorophores.

Chiral Lanthanide(III) Complexes for Security Labeling

Lanthanide complexes (specifically Europium,

Pharmacological & Medicinal Chemistry Workflows

In drug discovery, the alkyne moiety of 2-ethynyl-1,3,5-trimethoxybenzene serves as a pristine handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."

Vanillin-Triazole Hybrids

Vanillin is a privileged scaffold in medicinal chemistry. By converting vanillin derivatives into azides, researchers can perform a Huisgen [3+2] cycloaddition with 2-ethynyl-1,3,5-trimethoxybenzene[4][9].

-

Pharmacological Causality: The resulting 1,4-disubstituted 1,2,3-triazole acts as a robust, metabolically stable bioisostere of an amide bond. The trimethoxyphenyl ring provides crucial lipophilicity and hydrogen-bond acceptor sites (via the oxygen atoms), which enhance binding affinity in target protein pockets. These hydrazone-1,2,3-triazole derivatives have been heavily investigated for enhanced anti-inflammatory and anticancer activities[9][10].

Benzofuran Antibacterial Agents

The compound is also a critical intermediate in the synthesis of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide. This class of benzofuran derivatives has demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, validating the structural importance of the trimethoxyphenyl pharmacophore[7].

Caption: CuAAC Click Chemistry pathway for the generation of pharmacological triazole hybrids.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols have been synthesized from field-proven methodologies, emphasizing the causality behind critical laboratory techniques.

Protocol 1: Sonogashira Cross-Coupling for OAE Synthesis[2][4]

Objective: Coupling of 2-ethynyl-1,3,5-trimethoxybenzene with a 5-iodo-1,2,3-triazole.

-

Preparation: In an oven-dried Schlenk flask, combine 5-iodo-1H-1,2,3-triazole (0.35 mmol), 2-ethynyl-1,3,5-trimethoxybenzene (73.2 mg, 0.38 mmol), and

(80.8 mg, 0.38 mmol) in anhydrous Tetrahydrofuran (THF, 5 mL).-

Causality:

is chosen over traditional amine bases to prevent nucleophilic side reactions while providing sufficient basicity to deprotonate the terminal alkyne.

-

-

Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Oxygen is a diradical that rapidly promotes the competing Glaser homocoupling of the alkyne in the presence of copper. Absolute exclusion of

is mandatory.

-

-

Catalyst Addition: Under a positive pressure of Argon, add

(20 mg, 0.017 mmol) and -

Reaction: Heat the mixture to 65 °C for 6 hours. Monitor via TLC (Hexane/EtOAc 2:1). The disappearance of the highly fluorescent alkyne spot validates reaction completion.

-

Workup: Cool to room temperature, filter through a short pad of Celite to remove copper/palladium salts, and concentrate under reduced pressure. Purify via silica gel column chromatography to afford the product as a white solid (approx. 74% yield)[3].

Protocol 2: CuAAC Click Chemistry for Vanillin Hybrids[5][10]

Objective: Huisgen [3+2] cycloaddition of a vanillin-derived azide with 2-ethynyl-1,3,5-trimethoxybenzene.

-

Preparation: Dissolve the vanillin azide intermediate (1.0 mmol) and 2-ethynyl-1,3,5-trimethoxybenzene (1.1 mmol) in Acetonitrile (10 mL).

-

Catalyst Generation: Add an aqueous solution of Copper(II) sulfate pentahydrate (

, 10 mol%) followed by Sodium Ascorbate (20 mol%).-

Causality:

is highly unstable and prone to disproportionation or oxidation. Generating

-

-

Reaction: Stir the mixture at room temperature for 12 hours. The formation of a precipitate often indicates the successful generation of the highly crystalline triazole product.

-

Isolation: Dilute the mixture with ice-cold water. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield the pure 1,2,3-triazole intermediate[10].

Conclusion

2-Ethynyl-1,3,5-trimethoxybenzene is far more than a simple building block; it is a strategic structural asset. By combining the orthogonal, highly predictable reactivity of a terminal alkyne with the profound electron-donating capabilities of a trimethoxy-substituted aromatic ring, it enables breakthroughs across disparate scientific domains. Whether extending the conjugation of fluorophores to achieve near-theoretical quantum yields[1], acting as an antenna for lanthanide luminescence[8], or serving as a lipophilic anchor in targeted drug design[9], mastering the chemistry of this compound is essential for advanced molecular engineering.

References

-

PubChem - 2-Ethynyl-1,3,5-trimethoxybenzene | C11H12O3 | CID 3546440. Available at:[Link]

-

Durham E-Theses - HIGHLY EMISSIVE CHIRAL LANTHANIDE(III) COMPLEXES FOR LABELLING AND IMAGING. Available at: [Link]

-

MDPI (Molecules) - Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Available at: [Link]

-

National Institutes of Health (PMC) - Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Available at:[Link]

-

ACS Omega - Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways. Available at: [Link]

-

Der Pharma Chemica - Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and its Intermediates. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties [mdpi.com]

- 4. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Ethynyl-1,3,5-trimethoxybenzene | C11H12O3 | CID 3546440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethynyl-1,3,5-trimethoxybenzene 98.00% | CAS: 136612-71-0 | AChemBlock [achemblock.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Click Chemistry with 2-Ethynyl-1,3,5-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the experimental conditions for utilizing 2-Ethynyl-1,3,5-trimethoxybenzene in click chemistry reactions. As a sterically hindered and electron-rich alkyne, its reactivity presents unique considerations that will be addressed herein. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the selection of reagents and reaction parameters, ensuring a robust and reproducible methodology.

Introduction: The Utility of 2-Ethynyl-1,3,5-trimethoxybenzene in Click Chemistry

2-Ethynyl-1,3,5-trimethoxybenzene is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. Its trimethoxyphenyl moiety is frequently encountered in natural products and pharmacologically active compounds, imparting desirable physicochemical properties. The terminal alkyne functionality allows for its facile incorporation into larger molecules via the highly efficient and versatile click chemistry paradigm.[1][2][3][4]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are the premier examples of click chemistry, providing regioselective access to 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively.[5] These triazole products are not merely inert linkers; they are stable, often enhance aqueous solubility, and can participate in hydrogen bonding and dipole-dipole interactions, making them valuable pharmacophores.[2][4]

This application note will provide detailed protocols for both CuAAC and RuAAC reactions with 2-Ethynyl-1,3,5-trimethoxybenzene, offering insights into catalyst selection, ligand effects, solvent choice, and reaction optimization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely employed click reaction, celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1][5] It exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.

Mechanistic Considerations and the Role of Catalytic Components

The generally accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, which accounts for the observed second-order kinetics with respect to the copper catalyst. The key steps involve the formation of a copper-acetylide intermediate, coordination of the azide, and subsequent cyclization to form the triazole ring.

-